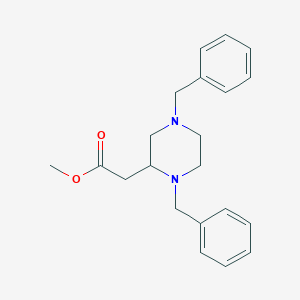
(1,4-Dibenzyl-piperazin-2-yl)-acetic acid methyl ester
Overview
Description
- AQ-13 free base is a drug candidate under development for the treatment of Plasmodium falciparum infections.
- Its chemical structure resembles that of chloroquine, a 4-aminoquinoline, but with a shorter diaminoalkane side chain.
- Notably, AQ-13 exhibits activity against chloroquine-resistant P. falciparum .
Preparation Methods
- Unfortunately, specific synthetic routes and reaction conditions for AQ-13 free base are not widely available in the literature.
- Industrial production methods remain undisclosed due to limited annotation of this compound .
Chemical Reactions Analysis
- The types of reactions AQ-13 undergoes are not explicitly documented.
- Common reagents and conditions used in these reactions are currently unknown.
- Major products formed from AQ-13 reactions have not been extensively studied.
Scientific Research Applications
- AQ-13’s applications span various scientific fields:
Chemistry: Limited information exists regarding its chemical applications.
Biology: Research may explore its effects on cellular processes.
Medicine: AQ-13’s potential as an antimalarial agent is of significant interest.
Industry: Industrial applications remain undisclosed.
Mechanism of Action
- The precise mechanism by which AQ-13 exerts its effects is not fully elucidated.
- Molecular targets and pathways involved require further investigation.
Comparison with Similar Compounds
- AQ-13’s uniqueness lies in its modified side chain compared to chloroquine.
- Similar compounds include chloroquine, quinine, and other 4-aminoquinolines.
Properties
IUPAC Name |
methyl 2-(1,4-dibenzylpiperazin-2-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-25-21(24)14-20-17-22(15-18-8-4-2-5-9-18)12-13-23(20)16-19-10-6-3-7-11-19/h2-11,20H,12-17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCQKPXHKGNJTQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CN(CCN1CC2=CC=CC=C2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60627676 | |
| Record name | Methyl (1,4-dibenzylpiperazin-2-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60627676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
183742-32-7 | |
| Record name | Methyl (1,4-dibenzylpiperazin-2-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60627676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
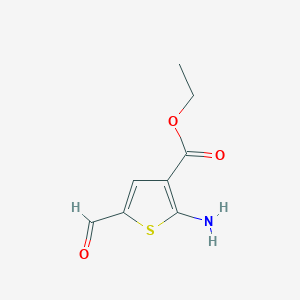
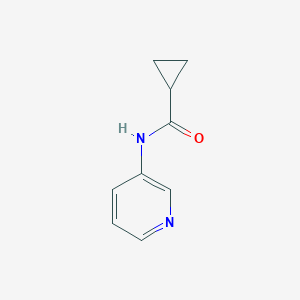
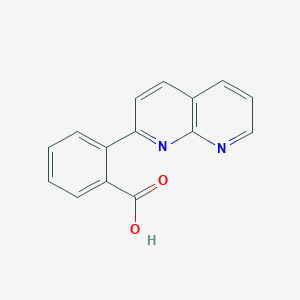
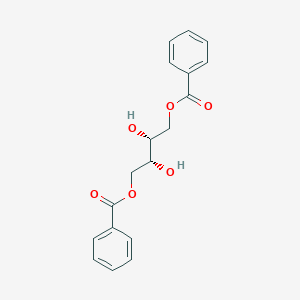
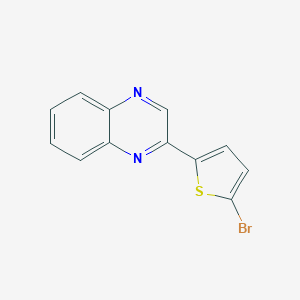
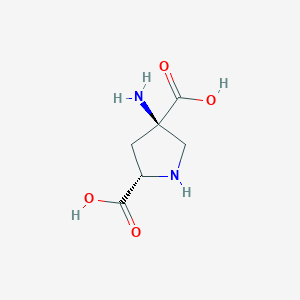
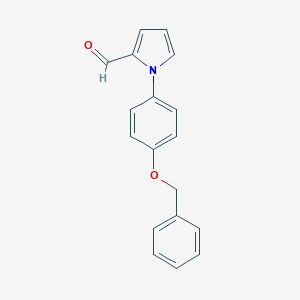
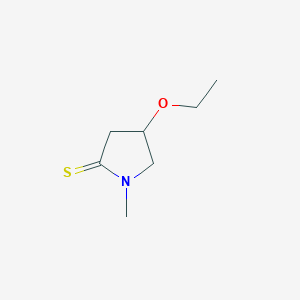

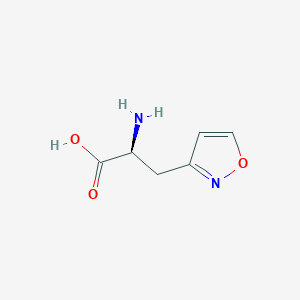
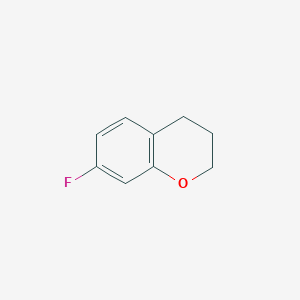
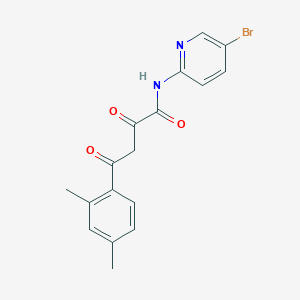
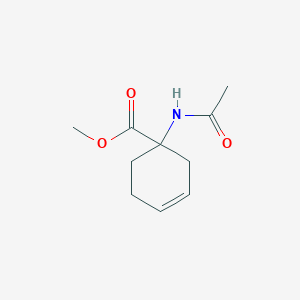
![2-[(3,4-Dichlorobenzyl)oxy]benzaldehyde](/img/structure/B67181.png)
